![molecular formula C10H10INO3 B1611425 Methyl 4-acetamido-3-iodobenzoate CAS No. 190071-23-9](/img/structure/B1611425.png)
Methyl 4-acetamido-3-iodobenzoate
Overview
Description
Methyl 4-acetamido-3-iodobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a molecular formula of C10H10INO3 and a molecular weight of 337.09 g/mol.
Scientific Research Applications
Proteomics Research
Methyl 4-acetamido-3-iodobenzoate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein labeling, where it helps in the identification and quantification of proteins, especially in the context of mass spectrometry-based proteomic analysis .
Organic Synthesis
In the field of organic chemistry, this compound serves as a precursor for synthesizing various organic molecules. Its iodine moiety makes it a valuable reagent for electrophilic aromatic substitution reactions, which are pivotal in building complex organic structures .
Drug Development
The acetamido group in Methyl 4-acetamido-3-iodobenzoate is significant in medicinal chemistry. It can act as an intermediate in the synthesis of pharmaceuticals, particularly those that target protein interactions or act as enzyme inhibitors .
Material Science
Researchers in material science may employ Methyl 4-acetamido-3-iodobenzoate for the development of novel materials. Its molecular structure could be integral in creating polymers with specific properties, such as enhanced durability or conductivity .
Chromatography
This compound’s unique properties allow it to be used in chromatographic techniques. It can serve as a marker or tracer to study the separation processes of complex mixtures, aiding in the purification of specific substances .
Biochemical Research
Methyl 4-acetamido-3-iodobenzoate: finds its application in biochemical research where it might be used to study enzyme-catalyzed reactions, particularly those involving acetylation and deacetylation processes .
Photocatalysis
Lastly, in the realm of photocatalysis, this compound could be investigated for its potential role in light-driven chemical reactions. Its structure may allow it to act as a photosensitizer, facilitating energy transfer in photocatalytic systems .
properties
IUPAC Name |
methyl 4-acetamido-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTQNEZTXKVCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571168 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-3-iodobenzoate | |
CAS RN |
190071-23-9 | |
Record name | Methyl 4-acetamido-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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